Cas no 102169-99-3 (2-Bromo-4-methyl-5-nitroaniline)
2-Bromo-4-methyl-5-nitroaniline Chemical and Physical Properties
Names and Identifiers
-
- 2-Bromo-4-methyl-5-nitroaniline
- 2-BROMO-4-METHYL-5-NITROBENZENAMINE
- 2-Brom-4-methyl-5-nitro-anilin
- 2-bromo-4-methyl-5-nitro-aniline
- 2-bromo-5-nitro-p-toluidine
- 2-Nitro-4-amino-5-brom-toluol
- 5-Brom-2-nitro-4-amino-toluol
- 5-Nitro-2-brom-p-toluidin
- Benzenamine,2-bromo-4-methyl-5-nitro
- 2-BroMo-4-Methyl-5-nitro-phenylaMine
- BenzenaMine, 2-broMo-4-Methyl-5-nitro-
- STL555736
- BBL101939
- SBB097695
- 2-bromo-4-methyl-5-nitrophenylamine
- VZ23991
- SY123379
- AB0050820
- Z6509
- EN300-119342
- CEA16999
- CS-0038056
- AKOS015908161
- DB-364798
- (2-bromo-4-methyl-5-nitrophenyl)amine
- AG-205/32370014
- ALBB-035042
- 102169-99-3
- AC-25106
- SCHEMBL2800695
- MFCD01239994
- DS-16002
- DTXSID90474771
-
- MDL: MFCD01239994
- Inchi: 1S/C7H7BrN2O2/c1-4-2-5(8)6(9)3-7(4)10(11)12/h2-3H,9H2,1H3
- InChI Key: MZYLMACPWDPBQN-UHFFFAOYSA-N
- SMILES: BrC1C(=CC(=C(C)C=1)[N+](=O)[O-])N
Computed Properties
- Exact Mass: 229.96900
- Monoisotopic Mass: 229.96909g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 71.8
Experimental Properties
- Boiling Point: 336.8±37.0℃ at 760 mmHg
- PSA: 71.84000
- LogP: 3.35230
2-Bromo-4-methyl-5-nitroaniline Customs Data
- HS CODE:2921430090
- Customs Data:
China Customs Code:
2921430090Overview:
2921430090 Toluidine and its derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Evidence document and number of origin(example Certificate of origin attached, Originating in the European Union
Summary:
HS:2921430090 toluidines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2-Bromo-4-methyl-5-nitroaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 231700-1g |
2-Bromo-4-methyl-5-nitroaniline |
102169-99-3 | 95% | 1g |
£44.00 | 2022-02-28 | |
| Fluorochem | 231700-5g |
2-Bromo-4-methyl-5-nitroaniline |
102169-99-3 | 95% | 5g |
£124.00 | 2022-02-28 | |
| Fluorochem | 231700-10g |
2-Bromo-4-methyl-5-nitroaniline |
102169-99-3 | 95% | 10g |
£206.00 | 2022-02-28 | |
| Fluorochem | 231700-25g |
2-Bromo-4-methyl-5-nitroaniline |
102169-99-3 | 95% | 25g |
£345.00 | 2022-02-28 | |
| TRC | B808048-10mg |
2-Bromo-4-methyl-5-nitroaniline |
102169-99-3 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B808048-50mg |
2-Bromo-4-methyl-5-nitroaniline |
102169-99-3 | 50mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B808048-100mg |
2-Bromo-4-methyl-5-nitroaniline |
102169-99-3 | 100mg |
$ 80.00 | 2022-06-06 | ||
| Apollo Scientific | OR480479-5g |
2-Bromo-4-methyl-5-nitroaniline |
102169-99-3 | 97% | 5g |
£194.00 | 2025-02-20 | |
| eNovation Chemicals LLC | D696733-5g |
2-Bromo-4-methyl-5-nitroaniline |
102169-99-3 | 95% | 5g |
$165 | 2023-09-03 | |
| eNovation Chemicals LLC | D696733-10g |
2-Bromo-4-methyl-5-nitroaniline |
102169-99-3 | 95% | 10g |
$135 | 2024-07-20 |
2-Bromo-4-methyl-5-nitroaniline Suppliers
2-Bromo-4-methyl-5-nitroaniline Related Literature
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
Additional information on 2-Bromo-4-methyl-5-nitroaniline
Professional Introduction to 2-Bromo-4-methyl-5-nitroaniline (CAS No. 102169-99-3)
2-Bromo-4-methyl-5-nitroaniline (CAS No. 102169-99-3) is a significant compound in the field of organic chemistry and pharmaceutical research. This aromatic amine derivative features a unique structural configuration that makes it a valuable intermediate in the synthesis of various bioactive molecules. The presence of both bromine and nitro substituents on the benzene ring imparts distinct reactivity, enabling its use in multiple synthetic pathways.
The compound's molecular structure, characterized by a bromo group at the 2-position, a methyl group at the 4-position, and a nitro group at the 5-position, contributes to its versatility in chemical transformations. These substituents not only influence its electronic properties but also enhance its utility in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular frameworks.
In recent years, 2-Bromo-4-methyl-5-nitroaniline has garnered attention in the development of novel pharmaceutical agents. Its derivatives have been explored for their potential applications in treating various diseases, including cancer and infectious disorders. The nitro group, in particular, can be reduced to an amine, providing a facile route to generate amines with tailored biological activities. This transformation is particularly relevant in medicinal chemistry, where functional group modifications are often employed to optimize drug efficacy and selectivity.
Recent studies have highlighted the compound's role in the synthesis of kinase inhibitors, which are crucial in targeted cancer therapies. The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse pharmacophores. For instance, coupling with boronic acids or heteroaryl halides can yield novel inhibitors with enhanced binding affinity to protein targets. Such modifications are essential for improving drug potency and minimizing off-target effects.
The pharmaceutical industry has also leveraged 2-Bromo-4-methyl-5-nitroaniline in the development of antimicrobial agents. The nitro and bromo substituents contribute to the compound's ability to interact with bacterial enzymes and DNA gyrase, disrupting essential cellular processes. Researchers have demonstrated that derivatives of this compound exhibit promising activity against resistant bacterial strains, underscoring its therapeutic potential.
From a synthetic chemistry perspective, 2-Bromo-4-methyl-5-nitroaniline is a versatile building block that facilitates the construction of complex heterocyclic systems. Its incorporation into indole and triazole scaffolds has been particularly noteworthy, leading to the discovery of new scaffolds with significant biological activity. These efforts align with the growing trend toward structure-based drug design, where computational methods are increasingly employed to predict molecular interactions and optimize drug candidates.
The compound's reactivity also extends to metal-catalyzed transformations, making it a valuable precursor for materials science applications. For example, its use in polymer synthesis has enabled the development of conductive polymers with potential applications in organic electronics. The ability to functionalize aromatic rings with various substituents allows for fine-tuning of material properties such as conductivity and thermal stability.
In conclusion, 2-Bromo-4-methyl-5-nitroaniline (CAS No. 102169-99-3) is a multifaceted compound with broad applications across pharmaceuticals and materials science. Its unique structural features make it an indispensable intermediate in synthetic chemistry, enabling access to a wide array of bioactive molecules and advanced materials. As research continues to uncover new methodologies and applications, this compound is poised to remain at the forefront of chemical innovation.
102169-99-3 (2-Bromo-4-methyl-5-nitroaniline) Related Products
- 89980-74-5(4-amino-5-bromo-2-nitro-1-ethylbenzene)
- 885523-78-4(5-Amino1-bromo-3-methyl-2-nitrobenzene)
- 76435-22-8(5-Bromo-1,3-dimethyl-2-nitrobenzene)
- 95192-64-6(5-bromo-2-methyl-1,3-dinitro-benzene)
- 52414-98-9(5-Bromo-2-nitrotoluene)
- 5411-53-0(5-Bromo-2,4-dinitrotoluene)
- 52414-97-8(1-bromo-3-methyl-2-nitro-benzene)
- 102170-56-9(2-Bromo-6-methyl-4-nitroaniline)
- 864550-40-3(5-Bromo-2-methyl-3-nitroaniline)
- 136833-29-9(5-BROMO-2,4-DINITROTOLUENE)